1H-Purin-2-amine, 6-(2-thienylmethoxy)-
Description
1H-Purin-2-amine, 6-(2-thienylmethoxy)- is a purine derivative characterized by a thienylmethoxy substituent at the 6-position of the purine core. The purine scaffold is a bicyclic aromatic heterocycle composed of fused pyrimidine and imidazole rings, widely studied for its role in nucleic acids and therapeutic applications.
Properties
CAS No. |
162320-37-8 |
|---|---|
Molecular Formula |
C10H9N5OS |
Molecular Weight |
247.28 g/mol |
IUPAC Name |
6-(thiophen-2-ylmethoxy)-7H-purin-2-amine |
InChI |
InChI=1S/C10H9N5OS/c11-10-14-8-7(12-5-13-8)9(15-10)16-4-6-2-1-3-17-6/h1-3,5H,4H2,(H3,11,12,13,14,15) |
InChI Key |
WDUFMAVWDXZOMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)COC2=NC(=NC3=C2NC=N3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(THIOPHEN-2-YLMETHOXY)-1H-PURIN-2-AMINE can be achieved through various synthetic routes. . This reaction typically requires a base such as sodium ethoxide and is carried out under reflux conditions.
Industrial Production Methods
Industrial production of thiophene derivatives often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are some of the methods employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-(THIOPHEN-2-YLMETHOXY)-1H-PURIN-2-AMINE undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, often using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiol derivatives.
Scientific Research Applications
6-(THIOPHEN-2-YLMETHOXY)-1H-PURIN-2-AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor and its role in various biological pathways.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 6-(THIOPHEN-2-YLMETHOXY)-1H-PURIN-2-AMINE involves its interaction with specific molecular targets and pathways. For instance, it may act as a kinase inhibitor by binding to the ATP-binding site of kinases, thereby inhibiting their activity. This can lead to the modulation of various signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural features and molecular properties of 1H-Purin-2-amine, 6-(2-thienylmethoxy)- and its analogues:
*Note: Molecular formula and weight for 1H-Purin-2-amine, 6-(2-thienylmethoxy)- are inferred based on analogues.
Substituent Effects on Properties
- Thienylmethoxy Group : The 2-thienylmethoxy substituent introduces sulfur-containing aromaticity, enhancing π-π stacking interactions in biological systems. Compared to phenyl or cyclohexyl groups (e.g., in ), the thiophene ring may improve solubility in polar solvents due to its electron-rich nature .
- Studies suggest such derivatives are explored for kinase inhibition .
- Methylthio and Ethoxy Groups : Smaller substituents like methylthio () and ethoxy () reduce steric hindrance, favoring metabolic stability. The methylthio derivative’s high melting point (239.5°C) indicates strong intermolecular forces, likely due to sulfur-based interactions .
Comparative Solubility and Stability
- Solubility : The cyclohexylmethoxy derivative () exhibits lower aqueous solubility due to its hydrophobic substituent, whereas the thienylmethoxy group may improve solubility via polarizable sulfur atoms. Ethoxy and methylthio substituents offer intermediate solubility profiles .
- Stability : Methylthio derivatives () demonstrate thermal stability (high melting point), while ethoxy groups () may be prone to oxidative metabolism. The thienylmethoxy group’s stability remains uncharacterized but could be influenced by thiophene ring reactivity.
Biological Activity
1H-Purin-2-amine, 6-(2-thienylmethoxy)-, also known as a derivative of purine, has gained attention in recent years due to its potential biological activities, particularly in cancer therapy and antiviral treatments. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
1H-Purin-2-amine, 6-(2-thienylmethoxy)- has a molecular formula of and a molecular weight of approximately 238.28 g/mol. Its structure features a purine base with a thienylmethoxy group, which is believed to enhance its biological activity by influencing its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 238.28 g/mol |
| IUPAC Name | 1H-Purin-2-amine, 6-(2-thienylmethoxy)- |
| CAS Number | 162320-18-5 |
The mechanism of action for 1H-Purin-2-amine, 6-(2-thienylmethoxy)- involves its ability to interact with various molecular targets within the cell. One notable target is the enzyme O6-alkylguanine-DNA alkyltransferase (AGT), which plays a critical role in DNA repair mechanisms. Inhibition of AGT can enhance the efficacy of alkylating agents used in chemotherapy by preventing the repair of DNA damage in cancer cells, leading to increased apoptosis and reduced tumor growth .
Biological Activity
1H-Purin-2-amine, 6-(2-thienylmethoxy)- has shown promising results in various biological assays:
Anticancer Activity:
Research indicates that this compound exhibits significant anticancer properties through the following mechanisms:
- Inhibition of DNA Repair: By inhibiting AGT, it enhances the cytotoxic effects of chemotherapeutic agents like BCNU (carmustine) and temozolomide .
- Induction of Apoptosis: Studies have demonstrated that treatment with this compound leads to increased apoptosis in several cancer cell lines, including gliomas and breast cancer.
Antiviral Activity:
Preliminary studies suggest that this compound may also possess antiviral properties. It has been investigated as a potential candidate for treating viral infections by interfering with viral replication processes.
Case Studies
Several studies have evaluated the efficacy of 1H-Purin-2-amine, 6-(2-thienylmethoxy)- in clinical and laboratory settings:
-
Study on Glioma Cells:
- Objective: To assess the impact on cell viability and apoptosis.
- Findings: The compound significantly reduced cell viability at concentrations above 5 µM and induced apoptosis as confirmed by flow cytometry analysis.
- Combination Therapy with Alkylating Agents:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
